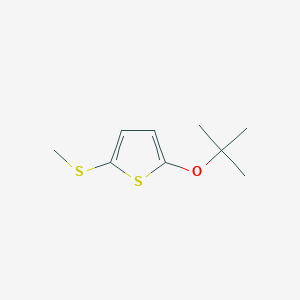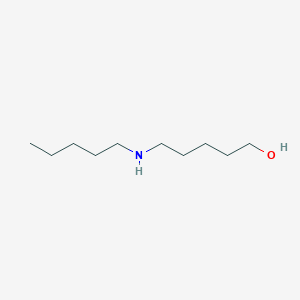
4-(Chloromethyl)-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound that contains both nitrogen and oxygen atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1,3-oxazolidin-2-one typically involves the reaction of oxazolidin-2-one with chloromethylating agents. One common method is the reaction of oxazolidin-2-one with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective chloromethylation of the oxazolidinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chloromethyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Substituted oxazolidinones with various functional groups.
Oxidation: Oxidized derivatives of oxazolidinone.
Reduction: Methyl-substituted oxazolidinones.
Applications De Recherche Scientifique
4-(Chloromethyl)-1,3-oxazolidin-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Materials Science: The compound is used in the development of polymers and resins with specific properties.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules that can be used in various assays and studies.
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-1,3-oxazolidin-2-one involves its ability to act as an electrophile due to the presence of the chloromethyl group. This allows it to react with nucleophiles in biological systems, potentially leading to the formation of covalent bonds with biomolecules. The exact molecular targets and pathways depend on the specific application and the nature of the nucleophiles present.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Bromomethyl)-1,3-oxazolidin-2-one: Similar in structure but with a bromomethyl group instead of a chloromethyl group.
4-(Hydroxymethyl)-1,3-oxazolidin-2-one: Contains a hydroxymethyl group, making it more hydrophilic.
4-(Methyl)-1,3-oxazolidin-2-one: Lacks the halogen atom, making it less reactive.
Uniqueness
4-(Chloromethyl)-1,3-oxazolidin-2-one is unique due to its chloromethyl group, which imparts specific reactivity that can be exploited in various chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules.
Propriétés
Numéro CAS |
62941-88-2 |
|---|---|
Formule moléculaire |
C4H6ClNO2 |
Poids moléculaire |
135.55 g/mol |
Nom IUPAC |
4-(chloromethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C4H6ClNO2/c5-1-3-2-8-4(7)6-3/h3H,1-2H2,(H,6,7) |
Clé InChI |
MWGJVZIMGXSJSB-UHFFFAOYSA-N |
SMILES canonique |
C1C(NC(=O)O1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N-acetyl-N-[1-bromo-4-(4-nitrophenyl)isoquinolin-3-yl]acetamide](/img/structure/B14001616.png)
![2-[[6-(Hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]amino]cyclohexene-1-carbonitrile](/img/structure/B14001628.png)

